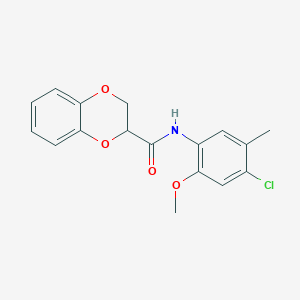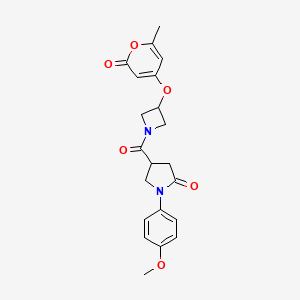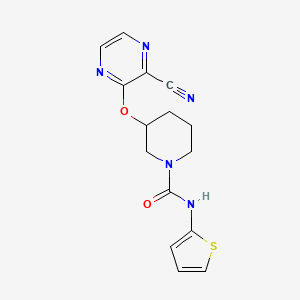
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C17H16ClNO4 and its molecular weight is 333.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Novel Heterocyclic Compounds Synthesis
Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds, including various heterocyclic derivatives, have shown significant inhibition of cyclooxygenase-1 and -2 (COX-1/COX-2), suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantioselective Synthesis
A study highlighted the enantioselective synthesis process for creating piperidine derivatives from (S)-methylpyroglutamate, demonstrating the compound's utility in generating chloro analogs and hydroxybenzyl pyrrolidines (Calvez, Chiaroni, & Langlois, 1998).
Antipathogenic Activity
Thiophene-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant bioactivity, indicating their potential for development into new antimicrobial agents (Vasu et al., 2005).
Corrosion Inhibition and Antipathogenic Properties
Corrosion Inhibition
Research on organic compounds including N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has shown their effectiveness in inhibiting corrosion of low carbon steel in hydrochloric acid solutions. This suggests potential applications in protecting metal surfaces in industrial environments (Khalifa & Abdallah, 2011).
Antipathogenic Activity
A study on new thiourea derivatives, which include modifications with halogens like chlorine, demonstrated significant interaction with bacterial cells. This research indicates the potential of such compounds in developing novel antimicrobial agents with antibiofilm properties, crucial for combating drug-resistant bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Pharmacokinetics and Drug Development
- Drug Metabolism Study: The compound SB-649868, a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism in humans. This research is pivotal for understanding the pharmacokinetics of new therapeutic agents, contributing to the development of medications for insomnia treatment (Renzulli et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound “N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it is challenging to summarize the biochemical pathways that are affected by this compound . Once the targets are known, the affected pathways and their downstream effects can be outlined.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10-7-12(15(21-2)8-11(10)18)19-17(20)16-9-22-13-5-3-4-6-14(13)23-16/h3-8,16H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPCRXVUOCPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2477838.png)
![1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2477839.png)
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylacetamide](/img/structure/B2477841.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride](/img/structure/B2477843.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2477844.png)

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2477851.png)

